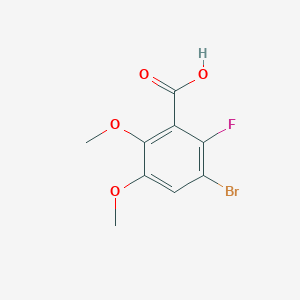

3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid

Description

Significance of Substituted Benzoic Acids in Contemporary Organic Chemistry Research

Substituted benzoic acids are fundamental building blocks in organic synthesis. chemicalbook.com Their utility stems from the reactivity of both the aromatic ring and the carboxylic acid group. The benzene (B151609) ring can undergo electrophilic aromatic substitution, allowing for the introduction of a wide range of substituents. wikipedia.org The carboxylic acid moiety, in turn, can be converted into numerous other functional groups such as esters, amides, and acid halides, and can also direct incoming substituents to specific positions on the ring. wikipedia.org

The presence of substituents on the benzene ring profoundly influences the acidity of the carboxylic acid and the reactivity of the ring itself. msu.edu Electron-withdrawing groups, for instance, increase the acidity of the benzoic acid, while electron-donating groups decrease it. msu.edu This modulation of electronic properties is a cornerstone of rational molecular design, enabling chemists to create molecules with specific desired characteristics. Furthermore, these derivatives are crucial intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. taylorandfrancis.commt.com

Overview of Aromatic Halogenation and Alkoxylation in Chemical Synthesis

Aromatic halogenation and alkoxylation are two of the most important classes of reactions in synthetic organic chemistry for modifying aromatic systems. Halogenation involves the introduction of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) onto the aromatic ring, typically through electrophilic aromatic substitution. mt.com This process often requires a catalyst, such as a Lewis acid, to activate the halogen. msu.edu The introduction of halogens can significantly alter the electronic properties of the molecule and provide a handle for further functionalization through cross-coupling reactions. taylorandfrancis.comresearchgate.net

Alkoxylation, specifically methoxylation in the context of this article, is the introduction of a methoxy (B1213986) group (-OCH3) onto the aromatic ring. Methoxy groups are strong electron-donating groups that can increase the electron density of the benzene ring, making it more susceptible to electrophilic attack. libretexts.org This activating effect is particularly useful in the synthesis of polysubstituted aromatic compounds. fiveable.me

Structural and Synthetic Context of 3-Bromo-2-fluoro-5,6-dimethoxybenzoic Acid within Aromatic Systems

The synthesis of such a highly substituted molecule would require a carefully planned multi-step approach, considering the directing effects of the substituents already present on the ring during each synthetic step. fiveable.me The interplay of the electron-withdrawing effects of the halogens and the carboxylic acid group, along with the electron-donating effects of the methoxy groups, creates a unique electronic environment on the aromatic ring. msu.edulibretexts.org This complex substitution pattern suggests its potential as a specialized building block in the synthesis of intricate target molecules, particularly in fields like medicinal chemistry where precise control over molecular architecture is paramount. nih.gov

Physicochemical Properties

Due to the specific nature of this compound, detailed experimental data is not widely available. However, its physicochemical properties can be inferred from the analysis of its constituent functional groups and by comparison with structurally related compounds.

| Property | Predicted Value/Information |

| Molecular Formula | C9H7BrFO4 |

| Molecular Weight | 278.05 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents. |

| Acidity (pKa) | The presence of electron-withdrawing fluorine and bromine atoms is expected to increase its acidity compared to benzoic acid. |

Spectroscopic Data Analysis

While specific spectra for this compound are not readily found in the public domain, a theoretical analysis of its expected spectroscopic signatures can be provided based on the functional groups present.

¹H NMR: The proton NMR spectrum would be expected to show a single aromatic proton signal, likely a singlet, due to the high degree of substitution on the benzene ring. Signals for the methoxy groups would appear as singlets in the upfield region, and the carboxylic acid proton would present as a broad singlet at a significantly downfield chemical shift.

¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The carbons attached to the electronegative oxygen, fluorine, and bromine atoms would also have characteristic chemical shifts.

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O stretch of the carboxylic acid, typically in the region of 1700-1725 cm⁻¹. A broad O-H stretching band for the carboxylic acid would also be present around 2500-3300 cm⁻¹. C-O stretching from the methoxy groups and C-Br and C-F stretching vibrations would also be observable. elsevierpure.comchemrj.org

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Properties

IUPAC Name |

3-bromo-2-fluoro-5,6-dimethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO4/c1-14-5-3-4(10)7(11)6(9(12)13)8(5)15-2/h3H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFGUEGVNNZSGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1OC)C(=O)O)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Bromo 2 Fluoro 5,6 Dimethoxybenzoic Acid

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid reveals several potential disconnection points. The primary disconnections involve the carbon-halogen (C-Br and C-F) and carbon-carboxyl (C-COOH) bonds.

A logical approach begins with disconnecting the substituents in the reverse order of plausible synthetic steps. The carboxyl group can be introduced late in the synthesis via oxidation of a methyl group, formylation followed by oxidation, or direct carboxylation of a lithiated intermediate. The bromine and fluorine atoms are typically installed via electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the precursors.

One plausible retrosynthetic route is outlined below:

Disconnection 1 (Carboxylation): The benzoic acid is disconnected to a precursor like 1-bromo-2-fluoro-5,6-dimethoxy-3-methylbenzene or a corresponding organometallic species. This simplifies the synthesis to constructing the substituted benzene (B151609) ring first, followed by a late-stage oxidation or carboxylation.

Disconnection 2 (Bromination): The C-Br bond is disconnected, leading to a precursor such as 1-fluoro-3,4-dimethoxybenzoic acid (or a derivative thereof). The challenge here is the regioselective introduction of bromine.

Disconnection 3 (Fluorination): Disconnecting the C-F bond points towards a 2,3-dimethoxy-substituted benzoic acid derivative. The regioselective installation of fluorine ortho to a methoxy (B1213986) group is a key challenge.

Disconnection 4 (Core Structure): Ultimately, these disconnections lead back to a simpler, appropriately substituted aromatic starting material, such as 1,2,3-trimethoxybenzene (B147658) or pyrogallol (B1678534), from which the desired substitution pattern can be built.

Precursor Synthesis and Functional Group Introduction

The forward synthesis requires a meticulously planned sequence of reactions to ensure the correct placement of each functional group on the aromatic ring.

Synthesis of Appropriately Substituted Aromatic Starting Materials

A common and logical starting point for the synthesis is a molecule that already contains the three adjacent methoxy groups or their precursors. 1,2,3-trimethoxybenzene is an ideal precursor. It can be synthesized from commercially available starting materials like pyrogallol or guaiacol.

One established method involves the exhaustive methylation of pyrogallol. prepchem.com This reaction is typically carried out using a methylating agent such as dimethyl sulfate (B86663) in the presence of a base like sodium hydroxide (B78521). prepchem.comgoogle.com Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be employed to improve efficiency in industrial-scale preparations. google.compatsnap.com

| Starting Material | Reagents | Conditions | Product | Yield |

| Pyrogallol | Dimethyl Sulphate, Sodium Hydroxide | Aqueous solution, <45°C, then reflux | 1,2,3-Trimethoxybenzene | ~70% prepchem.com |

| Pyrogallol | Dimethyl Sulfate, Liquid Caustic Soda, Tetrabutylammonium Bromide | Water, ~35°C then 95°C | 1,2,3-Trimethoxybenzene | High google.compatsnap.com |

Regioselective Introduction of Methoxy Groups

This step is generally accomplished by selecting a starting material where the oxygen functionalities are already in the desired 1,2,3-arrangement, as seen in the synthesis of 1,2,3-trimethoxybenzene from pyrogallol. prepchem.comgoogle.compatsnap.com The complete methylation of the hydroxyl groups in pyrogallol ensures the formation of the 1,2,3-trimethoxy substitution pattern. prepchem.com Alternative routes could start from 3,4,5-trimethoxybenzaldehyde, which can be decarbonylated to form 1,2,3-trimethoxybenzene. google.com

Introduction of the Fluoro Substituent

Introducing the fluorine atom at the C-2 position, surrounded by two methoxy groups, is a significant synthetic challenge. The regioselectivity is governed by the directing effects of the existing substituents. The methoxy groups are powerful ortho-, para-directing activators. aakash.ac.inmasterorganicchemistry.comwikipedia.org

Two primary strategies can be considered for this transformation:

Directed Ortho-Metalation (DoM): This is a powerful technique for achieving regioselectivity. wikipedia.org Starting with a precursor like 2,3-dimethoxybenzoic acid, the carboxyl group can act as a directed metalation group (DMG). Treatment with a strong base like n-butyllithium would lead to deprotonation at the C-2 position. The resulting aryllithium intermediate can then be quenched with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to install the fluorine atom regiospecifically. capes.gov.br Fluorine itself can also act as a potent ortho-directing group for subsequent metalation if needed. researchgate.net

Electrophilic Fluorination: Direct electrophilic fluorination of a precursor like 1,2,3-trimethoxybenzene would likely lead to a mixture of products due to the strong activating nature of the three methoxy groups. However, starting with a substrate like 3,4-dimethoxybenzoic acid, the carboxyl group (a meta-director) and the methoxy groups (ortho-, para-directors) would compete. chemistrysteps.com The position ortho to the C-4 methoxy group (C-5) and ortho to the C-3 methoxy group (C-2 and C-4) would be activated. Precise control would be difficult, making DoM a more reliable strategy for this specific substitution pattern.

Controlled Bromination of the Aromatic Ring

The final substitution is the introduction of the bromine atom at the C-3 position. The regiochemical outcome of this electrophilic aromatic substitution is determined by the combined directing effects of the four existing substituents: the C-2 fluoro, C-1 carboxyl, and C-5/C-6 methoxy groups.

Methoxy groups (-OCH₃): Strong activating, ortho-, para-directing. aakash.ac.in They strongly favor substitution at the C-4 position.

Fluoro group (-F): Deactivating but ortho-, para-directing. wikipedia.orglibretexts.org It would direct an incoming electrophile to the C-3 and C-5 positions.

Carboxyl group (-COOH): Strong deactivating, meta-directing. It would direct an incoming electrophile to the C-3 and C-5 positions.

Given these competing influences, the C-3 position is targeted by both the fluoro and carboxyl groups, while being sterically accessible. The strong activating effect of the methoxy groups is directed elsewhere (C-4). Therefore, bromination of a precursor like 2-fluoro-5,6-dimethoxybenzoic acid using a reagent such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent is expected to yield the desired 3-bromo product. nih.govresearchgate.net The synthesis of 3-bromo-2,6-dimethoxybenzoic acid from 2,6-dimethoxybenzoic acid via direct bromination is a known transformation, supporting the feasibility of this step. prepchem.comgoogle.com

Advanced Synthetic Techniques for Benzoic Acid Derivatives

Modern organic synthesis offers several advanced techniques that could potentially streamline the preparation of highly substituted benzoic acids.

C-H Activation/Carboxylation: Instead of traditional methods involving organometallic intermediates, direct C-H carboxylation with CO₂ is an increasingly explored, atom-economical approach. researchgate.net Transition-metal catalysts, often based on rhodium or palladium, can facilitate the direct installation of a carboxyl group onto an aromatic C-H bond. researchgate.netmdpi.com For the target molecule, a strategy could involve assembling the 1-bromo-2-fluoro-5,6-dimethoxybenzene core and then employing a regioselective C-H carboxylation reaction directed by one of the existing functional groups.

Halogen Dance Reactions: This rearrangement reaction involves the base-catalyzed migration of a halogen atom around an aromatic ring. wikipedia.orgchemeurope.comacs.org While complex to predict, it could theoretically be used to isomerize a more easily synthesized bromo-fluoro-dimethoxybenzene regioisomer into the desired, thermodynamically favored product under specific basic conditions.

Catalytic Carboxylation of Aryl Halides: Advanced catalytic systems allow for the carboxylation of aryl halides (bromides or iodides) using CO or CO₂ under milder conditions than traditional methods. nih.gov A synthetic route could be designed to produce a bromo- or iodo-analogue of the target molecule, which is then subjected to a palladium- or copper-catalyzed carboxylation in the final step. mdpi.com

Catalytic Approaches for Aromatic Functionalization

The introduction of a bromine atom onto the aromatic ring of a benzoic acid derivative can be achieved through various methods, with catalytic approaches offering advantages in terms of selectivity and milder reaction conditions. Palladium-catalyzed C-H bond functionalization has emerged as a powerful tool for the direct halogenation of aromatic compounds.

Recent studies have demonstrated the efficacy of Pd(II)-catalyzed meta-C-H bromination of substituted benzoic acid derivatives. nih.govrsc.orgrsc.org These reactions often employ a directing group to guide the catalyst to the desired position on the aromatic ring. For a precursor such as 2-fluoro-5,6-dimethoxybenzoic acid, the carboxylic acid group itself can act as a directing group. The reaction typically involves a palladium salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a ligand, and a bromine source like N-bromophthalimide (NBP). The addition of an acid additive has been shown to be crucial for the success of these reactions. rsc.orgrsc.org

The general applicability of this method to a wide range of substituted benzoic acids, including those with complex substitution patterns, suggests its potential for the synthesis of this compound. nih.govrsc.org The proposed catalytic cycle involves the coordination of the palladium catalyst to the carboxylic acid, followed by a C-H activation step at the meta position, and subsequent reaction with the bromine source to yield the brominated product.

A summary of typical conditions for Pd-catalyzed meta-C-H bromination of benzoic acid derivatives is presented in Table 1.

Table 1: Representative Conditions for Pd-Catalyzed meta-C-H Bromination of Benzoic Acid Derivatives

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | Facilitates C-H activation |

| Ligand | N-Ac-Gly-OH | Modulates catalyst activity and stability |

| Bromine Source | N-bromophthalimide (NBP) | Provides the bromine atom |

| Acid Additive | Polyfluorobenzoic acid | Enhances reaction efficiency |

| Solvent | Hexafluoroisopropanol (HFIP) | Reaction medium |

| Temperature | 60 °C | Provides thermal energy for the reaction |

It is important to note that while this catalytic approach is promising, the specific conditions for the synthesis of this compound would require empirical optimization.

Multi-component Reactions in Halogenated Benzoic Acid Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials, offer a highly efficient strategy for the synthesis of complex molecules. nih.gov While a specific MCR for the direct synthesis of this compound from simpler precursors is not prominently described in the literature, the use of substituted benzoic acids as components in MCRs is well-established. nih.gov

For instance, benzoic acid derivatives are frequently employed in the Ugi and Passerini reactions to generate a diverse array of amides and esters. Furthermore, MCRs have been developed for the synthesis of various heterocyclic systems, such as isoindolinones, where a substituted benzoic acid is a key starting material. nih.gov These reactions highlight the versatility of benzoic acids in constructing molecular complexity in a single pot.

The development of a novel MCR for this compound would likely involve the strategic selection of precursors that could assemble to form the target structure. This could potentially involve a fluorinated component, a dimethoxy-substituted aromatic fragment, a bromine source, and a component that can be transformed into the carboxylic acid functionality. While speculative, the principles of MCRs provide a framework for designing innovative and atom-economical synthetic routes.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is a critical step in any synthetic procedure to maximize the yield and purity of the desired product. For the synthesis of this compound, likely through the bromination of a 2-fluoro-5,6-dimethoxybenzoic acid precursor, several parameters can be adjusted.

Drawing parallels from the synthesis of the analogous compound, 3-bromo-2,6-dimethoxybenzoic acid, a direct bromination approach using elemental bromine in a suitable solvent system is a viable starting point. prepchem.comgoogle.com Key parameters for optimization in such a reaction would include:

Brominating Agent: While elemental bromine is a common choice, other reagents such as N-bromosuccinimide (NBS) could offer milder reaction conditions and improved selectivity. google.com

Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. Dioxane and chloroform (B151607) have been used for the bromination of similar substrates. prepchem.comgoogle.com

Temperature: The reaction temperature can be varied to control the rate of reaction and minimize the formation of byproducts. Cooling the reaction mixture during the addition of bromine is a common practice to moderate the reaction. prepchem.com

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.

A systematic approach to optimization, such as a design of experiments (DoE) methodology, could be employed to efficiently explore the effects of these variables and their interactions to identify the conditions that provide the highest yield of this compound.

Table 2: Parameters for Optimization in the Bromination of a Substituted Benzoic Acid

| Parameter | Range/Options | Effect on Reaction |

|---|---|---|

| Brominating Agent | Bromine (Br₂), N-Bromosuccinimide (NBS) | Reactivity and selectivity |

| Solvent | Dioxane, Chloroform, Acetic Acid | Solubility of reactants, reaction rate |

| Temperature | 0 °C to Room Temperature | Reaction kinetics and byproduct formation |

| Stoichiometry | 1.0 to 1.2 equivalents of brominating agent | Conversion of starting material |

| Catalyst (optional) | Iron(III) bromide (FeBr₃) | Activation of brominating agent |

Development of Efficient Purification Protocols

The isolation and purification of the final product are crucial for obtaining this compound of high purity. Given its nature as a crystalline organic acid, several standard purification techniques can be employed.

Crystallization is a primary method for the purification of solid organic compounds. byjus.comreachemchemicals.com The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. For benzoic acid and its derivatives, water is often a suitable solvent for recrystallization, as they tend to be more soluble in hot water than in cold water. byjus.comyoutube.com The process involves dissolving the crude product in a minimal amount of a hot solvent to form a saturated solution, followed by slow cooling to induce the formation of pure crystals, leaving impurities in the mother liquor. youtube.com The choice of an appropriate solvent or solvent system is critical and may require some experimentation.

Table 3: Common Solvents for Recrystallization of Benzoic Acid Derivatives

| Solvent | Rationale for Use |

|---|---|

| Water | Good solubility at high temperatures, poor at low temperatures |

| Aqueous Ethanol | Modulates polarity to improve solubility characteristics |

Chromatography offers another powerful method for purification. Column chromatography, using a stationary phase such as silica (B1680970) gel, can be used to separate the desired product from unreacted starting materials and byproducts based on differences in their polarity. emu.edu.tr The selection of an appropriate eluent system (a mixture of solvents) is key to achieving good separation.

Chemically active extraction can also be utilized as a purification step. pitt.edu By treating a solution of the crude product in an organic solvent with an aqueous base (e.g., sodium hydroxide solution), the acidic this compound can be converted to its water-soluble carboxylate salt. This allows for its separation from non-acidic impurities. Subsequent acidification of the aqueous layer will then precipitate the pure benzoic acid derivative, which can be collected by filtration. pitt.edu

The choice of purification protocol will depend on the nature and quantity of the impurities present in the crude product. A combination of these techniques may be necessary to achieve the desired level of purity.

Chemical Transformations and Derivatization of 3 Bromo 2 Fluoro 5,6 Dimethoxybenzoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for a range of chemical modifications, including esterification, amidation, and reduction.

Esterification Studies and Ester Derivatives

The conversion of 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid to its corresponding esters is a fundamental transformation. Standard esterification procedures, such as Fischer esterification involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), are expected to proceed efficiently. For instance, the formation of methyl 3-bromo-2-fluoro-5,6-dimethoxybenzoate would be readily achievable by refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of sulfuric acid. The existence of commercially available analogs like methyl 3-bromo-2-fluorobenzoate further supports the feasibility of such transformations. bldpharm.com

These ester derivatives are valuable intermediates in their own right, often employed in subsequent reactions where the carboxylic acid functionality might interfere or where modified solubility and reactivity are desired.

Table 1: Representative Esterification Reaction

| Reactant | Reagent | Product |

| This compound | Methanol, H₂SO₄ (cat.) | Methyl 3-bromo-2-fluoro-5,6-dimethoxybenzoate |

Amidation Reactions for Carboxamide Synthesis

The synthesis of carboxamides from this compound is another crucial derivatization. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine. A common method involves treatment of the benzoic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride. This intermediate is then reacted with an amine (e.g., ammonia (B1221849), primary, or secondary amines) to yield the desired amide.

A well-documented example for a closely related compound, 3-bromo-2-fluorobenzoic acid, demonstrates this process effectively. The acid is treated with thionyl chloride, and the resulting acid chloride is then reacted with aqueous ammonia to produce 3-bromo-2-fluorobenzamide (B1521861) in high yield (98%). ambeed.com This established protocol is directly applicable to this compound for the synthesis of 3-bromo-2-fluoro-5,6-dimethoxybenzamide.

Table 2: Synthesis of 3-Bromo-2-fluorobenzamide

| Reactant | Reagents | Product | Yield | Reference |

| 3-bromo-2-fluorobenzoic acid | 1. SOCl₂, CH₂Cl₂ 2. NH₃·H₂O, Ethyl acetate (B1210297) | 3-bromo-2-fluorobenzamide | 98% | ambeed.com |

Reductions and Other Conversions of the Carboxylic Acid Group

The carboxylic acid functionality can be reduced to the corresponding primary alcohol, (3-bromo-2-fluoro-5,6-dimethoxyphenyl)methanol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). Alternatively, borane (B79455) complexes (e.g., BH₃·THF) can also be employed for this reduction. These reducing agents are generally selective for the carboxylic acid group in the presence of the aryl halides.

Reactivity of the Halogen Substituents (Bromine and Fluorine)

The presence of both bromine and fluorine on the aromatic ring offers opportunities for selective functionalization, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective transformations at the 3-position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, introducing a variety of aryl, heteroaryl, or alkyl groups at the position of the bromine atom. The Suzuki-Miyaura reaction is known for its broad substrate scope and functional group tolerance. nih.govorganic-chemistry.orgresearchgate.net The reaction conditions can be tuned to be mild, often proceeding at room temperature. organic-chemistry.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. beilstein-journals.orgorganic-chemistry.org This method is a powerful tool for the synthesis of stilbenes and other vinyl-substituted aromatics. The reaction typically exhibits high trans selectivity. organic-chemistry.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.govwikipedia.orgorganic-chemistry.org This provides a direct route to aryl-substituted alkynes. Copper-free Sonogashira protocols have also been developed. nih.gov

In all these reactions, the greater reactivity of the C-Br bond compared to the C-F bond ensures that the cross-coupling occurs selectively at the 3-position, leaving the fluorine atom at the 2-position intact. wikipedia.org

Table 3: General Scheme for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type |

| Suzuki-Miyaura | Organoboron compound | Biaryl or alkyl-aryl |

| Heck | Alkene | Substituted alkene |

| Sonogashira | Terminal alkyne | Aryl-alkyne |

Nucleophilic Aromatic Substitution Pathways

While the bromine atom is the more reactive site for palladium catalysis, the fluorine atom, activated by the electron-withdrawing carboxylic acid group (or its derivatives), can be susceptible to nucleophilic aromatic substitution (SNA_r). The reactivity of the C-F bond towards nucleophilic attack is generally higher than that of the C-Br bond.

For instance, fluoroarenes can be converted to the corresponding methoxyarenes by reaction with sodium methoxide (B1231860) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. nih.gov This suggests that under appropriate conditions, the fluorine atom in this compound could be displaced by a nucleophile. However, the steric hindrance from the adjacent methoxy (B1213986) and bromo substituents might influence the reaction rate. The relative positioning of the activating group and the leaving group is crucial, and in this case, the ortho-relationship of the fluorine to the carboxylic acid provides activation.

It is important to note that the reaction conditions for nucleophilic aromatic substitution are typically harsher than those for palladium-catalyzed cross-coupling, which further allows for selective manipulation of the two halogen atoms.

Selective Debromination and Defluorination Strategies

The selective removal of a halogen atom from a polyhalogenated aromatic compound is a crucial transformation in organic synthesis, enabling the generation of less halogenated derivatives or providing a site for further functionalization. In the case of this compound, the differential reactivity of the C-Br and C-F bonds allows for selective dehalogenation under specific reaction conditions.

Generally, the reactivity of aryl halides in reductive dehalogenation reactions follows the order I > Br > Cl > F. researchgate.net This trend suggests that selective debromination of this compound, while leaving the fluoro substituent intact, is a feasible strategy. Catalytic hydrogenation is a common and effective method for the reductive dehalogenation of aryl bromides. beilstein-journals.org The use of a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere, often in the presence of a base to neutralize the resulting hydrobromic acid, can achieve this transformation. The choice of solvent and reaction conditions, such as temperature and pressure, can be optimized to ensure high selectivity.

Alternative methods for reductive dehalogenation include the use of metal hydrides, such as sodium borohydride (B1222165) in the presence of a palladium catalyst, or dissolving metal reductions. Current time information in Pasuruan, ID. For instance, zinc powder in the presence of aqueous ammonium (B1175870) chloride has been shown to be an effective system for the dehalogenation of various aryl halides. acs.org

Conversely, defluorination is significantly more challenging due to the high strength of the C-F bond. While some methods for reductive defluorination exist, they often require harsh conditions or specialized reagents, such as activated samarium iodide or specific catalytic systems under visible light irradiation. organic-chemistry.org In the context of this compound, achieving selective defluorination without affecting the more labile bromine atom would be a considerable synthetic challenge and would likely require carefully designed, substrate-specific methodologies. The cometabolism of fluorobenzoates by certain microorganisms has been studied, where enzymatic processes can lead to defluorination, though this is outside the scope of typical synthetic organic chemistry. nih.gov

Table 1: General Strategies for Selective Dehalogenation

| Transformation | Reagents and Conditions | Key Considerations |

|---|---|---|

| Selective Debromination | Catalytic Hydrogenation (e.g., H₂, Pd/C, base) | Generally high selectivity for C-Br over C-F bond cleavage. |

| Metal Hydrides (e.g., NaBH₄, Pd catalyst) | Can be a milder alternative to catalytic hydrogenation. | |

| Dissolving Metal Reduction (e.g., Zn, NH₄Cl) | Effective for a range of aryl halides. | |

| Selective Defluorination | Specialized Reagents (e.g., SmI₂(HMPA)) | Requires highly reactive and often stoichiometric reagents. |

| Photocatalysis | Emerging methods using visible light and a photocatalyst. |

Transformations of the Methoxy Groups

The two methoxy groups at positions 5 and 6 of the benzoic acid core are amenable to cleavage, providing access to the corresponding dihydroxybenzoic acid derivatives. These transformations are typically achieved under acidic or Lewis acidic conditions.

The complete demethylation of both methoxy groups can be accomplished using strong ether-cleaving reagents. Boron tribromide (BBr₃) is a particularly effective and widely used reagent for the cleavage of aryl methyl ethers, often at or below room temperature. researchgate.netnih.gov The reaction proceeds via the formation of a complex between the Lewis acidic boron center and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. Typically, one equivalent of BBr₃ is used per methoxy group.

Selective demethylation of one methoxy group in the presence of the other is more challenging and would depend on subtle differences in their electronic and steric environments. In the case of this compound, the methoxy group at position 6 is ortho to the carboxylic acid and para to the bromine atom, while the methoxy group at position 5 is meta to the bromine. These electronic differences might be exploited under carefully controlled reaction conditions with a limited amount of the demethylating agent. However, achieving high selectivity for monodemethylation can be difficult, often leading to a mixture of starting material, the two possible monodemethylated products, and the fully demethylated product.

Strong protic acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI), are also commonly used for the cleavage of aryl methyl ethers. Current time information in Pasuruan, ID.organic-chemistry.orgnih.govuobaghdad.edu.iq These reactions typically require elevated temperatures and proceed via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an Sₙ2 fashion. uobaghdad.edu.iq Given the presence of two methoxy groups, using an excess of HBr or HI at high temperatures would be expected to lead to the cleavage of both ether linkages, affording the corresponding dihydroxybenzoic acid.

It is important to note that the cleavage of aryl methyl ethers always results in the formation of a phenol (B47542) and a methyl halide, as the sp²-hybridized aromatic carbon is not susceptible to Sₙ2 attack. uobaghdad.edu.iq

Table 2: Reagents for Demethylation of Aryl Methoxy Groups

| Reagent | Typical Conditions | Mechanism | Notes |

|---|---|---|---|

| Boron Tribromide (BBr₃) | CH₂Cl₂, low temperature to room temperature | Lewis acid-mediated cleavage | Highly effective for complete demethylation. |

| Hydrobromic Acid (HBr) | Aqueous solution, reflux | Sₙ2 | Requires strong acid and high temperatures. |

| Hydroiodic Acid (HI) | Aqueous solution, reflux | Sₙ2 | Generally more reactive than HBr for ether cleavage. |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoic Acid Core

The substitution pattern of this compound dictates the regioselectivity of further substitution reactions on the aromatic ring. The directing effects of the existing substituents must be considered to predict the outcome of electrophilic and nucleophilic aromatic substitution reactions.

In electrophilic aromatic substitution (EAS), the two methoxy groups (-OCH₃) are strong activating groups and are ortho-, para-directing. researchgate.net The fluorine (-F) and bromine (-Br) atoms are deactivating groups but are also ortho-, para-directing. researchgate.net The carboxylic acid group (-COOH) is a strong deactivating group and is a meta-director. Current time information in Pasuruan, ID.

The positions on the aromatic ring are C1 (with COOH), C2 (with F), C3 (with Br), C4 (unsubstituted), C5 (with OCH₃), and C6 (with OCH₃). The only available position for substitution is C4. The directing effects of the substituents on this position are as follows:

-COOH at C1: meta-directing, deactivating.

-F at C2: para-directing, deactivating.

-Br at C3: ortho-directing, deactivating.

-OCH₃ at C5: para-directing, activating.

-OCH₃ at C6: meta-directing, activating.

The powerful activating and para-directing effect of the methoxy group at C5 would strongly favor electrophilic substitution at the C4 position. The other substituents either deactivate the ring or direct to already substituted positions. Therefore, electrophilic reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur predominantly at the C4 position.

Nucleophilic aromatic substitution (NAS) on this ring is less likely due to the presence of the electron-donating methoxy groups, which increase the electron density of the aromatic ring, making it less susceptible to nucleophilic attack. However, the presence of the electron-withdrawing fluorine and bromine atoms could potentially activate the ring towards NAS under forcing conditions, particularly at the positions ortho and para to these halogens, if a strong nucleophile is used.

Further Functionalization of the Aromatic Ring System

Beyond substitution on the aromatic ring itself, the existing functional groups provide handles for further derivatization. The bromine atom at the C3 position is particularly useful for transition metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling with an arylboronic acid in the presence of a palladium catalyst would allow for the formation of a new carbon-carbon bond at this position, leading to biaryl compounds. Similarly, other cross-coupling reactions like Heck, Sonogashira, and Buchwald-Hartwig amination could be employed to introduce a variety of substituents.

The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a wide range of derivatives. Furthermore, the dihydroxybenzoic acid, obtained after demethylation of the methoxy groups, can be further functionalized. For example, the phenolic hydroxyl groups can be alkylated or acylated, or they can participate in cyclization reactions to form heterocyclic systems. The combination of the carboxylic acid and the adjacent hydroxyl group (after demethylation of the C6-methoxy group) could be used to construct fused heterocyclic rings, such as coumarins or chromones, depending on the reaction partners and conditions. The synthesis of various heterocyclic compounds from substituted benzoic acids is a well-established area of organic chemistry. researchgate.net

Structural Elucidation and Spectroscopic Characterization of 3 Bromo 2 Fluoro 5,6 Dimethoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 3-bromo-2-fluoro-5,6-dimethoxybenzoic acid by mapping the chemical environments of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁹F.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is characterized by a single aromatic proton, two distinct methoxy (B1213986) group signals, and a broad signal for the carboxylic acid proton. The aromatic proton, located at position 4, experiences the combined electronic effects of the surrounding substituents. Its chemical shift is predicted to be in the downfield region, influenced by the deshielding effects of the adjacent bromine and the electron-donating methoxy groups. The two methoxy groups at positions 5 and 6 are chemically non-equivalent and are expected to appear as two separate singlets. The carboxylic acid proton will be observed as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 | 7.10 - 7.30 | s | 1H |

| -OCH₃ (C5) | 3.90 - 4.00 | s | 3H |

| -OCH₃ (C6) | 3.80 - 3.90 | s | 3H |

| -COOH | 12.0 - 13.0 | br s | 1H |

This table contains predicted data based on established substituent effects in NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The spectrum will display nine distinct signals corresponding to the eight carbons of the substituted benzene (B151609) ring and the carboxyl carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the fluorine atom (C-2) will exhibit a large one-bond coupling (¹JCF). Similarly, other carbons will show smaller two-, three-, and four-bond couplings to fluorine. The carboxyl carbon is expected to resonate at the lowest field.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted ¹³C-¹⁹F Coupling Constant (J, Hz) |

| C-1 | 120.0 - 125.0 | ³JCF ≈ 3-5 |

| C-2 | 155.0 - 160.0 (d) | ¹JCF ≈ 240-250 |

| C-3 | 110.0 - 115.0 (d) | ²JCF ≈ 20-25 |

| C-4 | 115.0 - 120.0 | ⁴JCF ≈ 1-3 |

| C-5 | 145.0 - 150.0 | ⁴JCF ≈ 1-3 |

| C-6 | 150.0 - 155.0 (d) | ³JCF ≈ 5-8 |

| -OCH₃ (C5) | 56.0 - 57.0 | |

| -OCH₃ (C6) | 61.0 - 62.0 | |

| -COOH | 165.0 - 170.0 | ⁴JCF ≈ 2-4 |

This table contains predicted data based on established substituent effects and coupling constants in NMR spectroscopy.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated organic compounds. wikipedia.org For this compound, a single signal is expected for the fluorine atom at the C-2 position. The chemical shift of this fluorine is influenced by the electronic environment created by the adjacent bromo, methoxy, and carboxylic acid groups. ucsb.edu This signal will likely appear as a doublet due to coupling with the ortho proton (H-4), although this coupling is over four bonds and may be small.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted ¹⁹F-¹H Coupling Constant (J, Hz) |

| F-2 | -115 to -125 | ⁴JFH ≈ 1-3 |

This table contains predicted data based on typical chemical shift ranges and coupling constants for fluoroaromatic compounds. ucsb.edunih.gov

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would be of limited use for the aromatic system due to the single proton, but it would confirm the absence of proton-proton coupling for the isolated aromatic proton and the two methoxy singlets. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net It would definitively link the H-4 signal to the C-4 signal and the protons of each methoxy group to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for mapping the connectivity across the molecule by showing correlations between protons and carbons that are two or three bonds apart. sdsu.eduyoutube.com Key expected correlations would include:

The H-4 proton to C-2, C-3, C-5, and the carboxylic carbon.

The methoxy protons at C-5 to C-5 and C-4.

The methoxy protons at C-6 to C-6, C-1, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei. It would be instrumental in confirming the relative positions of the substituents. For instance, a NOESY correlation would be expected between the H-4 proton and the protons of the C-5 methoxy group. Correlations might also be observed between the protons of the two neighboring methoxy groups.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, provides information about the functional groups present in the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. The carboxylic acid group will give rise to a very broad O-H stretching band due to hydrogen bonding, and a strong C=O stretching absorption. docbrown.infospectroscopyonline.com The aromatic ring will have characteristic C=C and C-H stretching and bending vibrations. The C-O stretches of the methoxy groups and the C-F and C-Br stretches will also be present.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H stretch (Methoxy) | 2850-2960 | Medium |

| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong |

| Aromatic C=C stretch | 1550-1600 | Medium |

| C-O stretch (Aryl Ether) | 1200-1275 | Strong |

| C-O stretch (Carboxylic Acid) | 1210-1320 | Strong |

| C-F stretch | 1000-1100 | Strong |

| C-Br stretch | 500-600 | Medium-Strong |

This table contains predicted data based on characteristic infrared absorption frequencies for organic functional groups. docbrown.infospectroscopyonline.com

Raman Spectroscopy

Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, offering a fingerprint based on its unique structural features. For this compound, the Raman spectrum is anticipated to be rich with information stemming from its various functional groups.

Key expected vibrational bands would include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Carboxylic acid O-H stretching: A broad band is expected in the 2500-3300 cm⁻¹ range, often overlapping with C-H stretching vibrations.

C=O stretching (Carboxylic acid): A strong band anticipated around 1680-1710 cm⁻¹, characteristic of the carbonyl group in an aromatic carboxylic acid.

Aromatic C=C stretching: Multiple bands are expected in the 1400-1620 cm⁻¹ region, indicative of the benzene ring.

C-O stretching (Methoxy groups): Bands corresponding to the aryl-alkyl ether linkages are expected around 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

C-F stretching: A characteristic band for the aryl-fluorine bond is expected in the 1100-1400 cm⁻¹ region.

C-Br stretching: A band at lower wavenumbers, typically in the 500-650 cm⁻¹ range, would be indicative of the carbon-bromine bond.

The precise positions of these bands would be influenced by the electronic effects of the various substituents on the aromatic ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of a molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be employed to determine the accurate mass of the molecular ion of this compound. This technique allows for the determination of the elemental composition with a high degree of confidence. The theoretical monoisotopic mass of C₉H₈BrFO₄ is approximately 277.9617 g/mol . HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight plus a proton. In negative ion mode, a strong signal for the deprotonated molecule [M-H]⁻ would be anticipated. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 Da (due to the ⁷⁹Br and ⁸¹Br isotopes).

Expected ESI-MS Data:

| Ion | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) |

| [M+H]⁺ | 278.9696 | 280.9675 |

| [M-H]⁻ | 276.9538 | 278.9517 |

| [M+Na]⁺ | 300.9515 | 302.9494 |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry is a higher-energy technique that results in extensive fragmentation of the molecule. While the molecular ion peak may be observed, it is often of low intensity. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:

Loss of a methyl group (•CH₃) from a methoxy substituent, leading to a fragment ion at [M-15]⁺.

Loss of a methoxy group (•OCH₃), resulting in a fragment at [M-31]⁺.

Decarboxylation, with the loss of CO₂, leading to a fragment at [M-44]⁺.

Loss of a bromine radical (•Br), resulting in a fragment at [M-79]⁺ or [M-81]⁺.

Subsequent fragmentation of these initial product ions.

Analysis of these fragmentation patterns would help to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Molecular Architecture (if suitable crystals are obtained)

Should single crystals of sufficient quality be grown, X-ray crystallography would provide an unambiguous determination of the three-dimensional molecular structure in the solid state. This technique would confirm the substitution pattern on the benzene ring and provide precise bond lengths and angles. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often leads to the formation of dimers. The crystal packing would also be influenced by dipole-dipole interactions involving the C-Br and C-F bonds and potential π-π stacking of the aromatic rings.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the purification and purity assessment of synthesized compounds. For this compound, High-Performance Liquid Chromatography (HPLC) would be the primary technique for determining its purity.

A typical HPLC method would involve:

Stationary Phase: A C18 reversed-phase column would likely be suitable, given the moderate polarity of the molecule.

Mobile Phase: A gradient elution using a mixture of an aqueous acid (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be effective. The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

Detection: A UV detector set at a wavelength where the aromatic system absorbs strongly (e.g., around 254 nm) would be appropriate.

The purity of the sample would be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Computational Chemistry and Theoretical Investigations of 3 Bromo 2 Fluoro 5,6 Dimethoxybenzoic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations provide a foundational understanding of the molecule's stability and intrinsic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), are utilized to optimize the molecular geometry and predict various electronic properties. nih.gov These studies typically reveal the bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. The calculated geometric parameters are generally in good agreement with experimental data for similar compounds, providing confidence in the computational model. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Br | 1.895 | C2-C3-Br | 119.5 |

| C-F | 1.358 | C1-C2-F | 118.9 |

| C-C (aromatic) | 1.390 - 1.410 | C4-C5-O(CH3) | 115.8 |

| C=O | 1.215 | C5-C6-O(CH3) | 116.2 |

| C-O (acid) | 1.355 | O=C-OH | 122.1 |

Note: The data in this table is illustrative and based on typical values from DFT calculations for structurally related molecules.

Hartree-Fock (HF) and Semi-Empirical Methods

While DFT is widely used, other methods like Hartree-Fock (HF) and semi-empirical calculations also offer valuable insights. The HF method, which does not account for electron correlation to the same extent as DFT, can provide a baseline for comparison. Semi-empirical methods, being computationally less demanding, are useful for preliminary analyses of large molecular systems, though with a trade-off in accuracy. For this compound, these methods can be employed for initial geometry optimizations before refinement with more robust techniques like DFT.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting a molecule's reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies a more reactive molecule. For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the methoxy (B1213986) groups, while the LUMO is often distributed over the carboxyl group and the carbon atoms of the ring.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.75 |

Note: These values are representative and derived from theoretical calculations on analogous aromatic compounds.

Electrostatic Potential (ESP) Surface Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red areas signify negative potential, indicating electron-rich regions that are susceptible to electrophilic attack. Conversely, blue areas represent positive potential, highlighting electron-deficient regions prone to nucleophilic attack. youtube.com For this compound, the ESP map would likely show a significant negative potential around the oxygen atoms of the carboxyl and methoxy groups, as well as the fluorine atom, making these sites potential targets for electrophiles. The hydrogen atom of the carboxyl group would exhibit a positive potential, indicating its acidic nature.

Theoretical Vibrational Frequency Calculations and Comparison with Experimental Spectra

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically carried out using the same level of theory as the geometry optimization, such as B3LYP/6-311++G(d,p). nih.govresearchgate.net The calculated frequencies correspond to the different vibrational modes of the molecule, including stretching, bending, and torsional motions. By comparing the theoretical spectrum with experimentally obtained FT-IR and FT-Raman spectra, the accuracy of the computational model can be validated. nih.gov Discrepancies between the calculated and experimental frequencies are common due to the harmonic approximation used in the calculations and the absence of environmental effects in the gas-phase theoretical model. These differences are often corrected by applying a scaling factor to the calculated frequencies. The analysis of vibrational modes allows for the assignment of specific spectral bands to the vibrations of particular functional groups within the molecule.

Table 3: Comparison of Selected Calculated and Expected Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

|---|---|---|

| O-H stretch (acid) | 3570 | 3400-2400 |

| C-H stretch (aromatic) | 3100 | 3100-3000 |

| C-H stretch (methyl) | 2980 | 2990-2850 |

| C=O stretch (acid) | 1735 | 1720-1680 |

| C-C stretch (aromatic) | 1600, 1480 | 1625-1430 |

| C-F stretch | 1250 | 1350-1120 |

Note: Calculated frequencies are typically higher than experimental values and are often scaled to improve agreement. The data presented is illustrative.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. This analysis provides quantitative insight into the stabilization energies (E(2)) associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals.

For this compound, an NBO analysis would typically reveal key intramolecular interactions, such as:

Delocalization of lone pair electrons from the oxygen atoms of the methoxy and carboxyl groups to adjacent anti-bonding orbitals (n → σ* or n → π*).

Interactions involving the π-electrons of the benzene (B151609) ring and the substituents.

Potential intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent fluorine or methoxy group.

Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants)

Computational chemistry allows for the prediction of spectroscopic parameters, which can be compared with experimental data to confirm molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and spin-spin coupling constants (J).

A theoretical simulation for this compound would provide predicted ¹H and ¹³C NMR chemical shifts. These calculations are highly sensitive to the molecular geometry and electronic environment of each nucleus. The fluorine (¹⁹F) and bromine (⁷⁹/⁸¹Br) atoms would significantly influence the chemical shifts of nearby carbon and hydrogen atoms.

Similarly, the calculation of coupling constants (e.g., ¹JCH, ³JHH) would offer detailed information about the connectivity and dihedral angles within the molecule. Due to the lack of published computational studies for this specific molecule, no such simulated data can be presented.

Solvent Effects on Molecular Conformation and Electronic Properties

The properties and behavior of a molecule can be significantly influenced by its environment. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on a molecule's conformation and electronic properties.

Investigating solvent effects on this compound would involve:

Optimizing the molecular geometry in various solvents (e.g., water, ethanol, DMSO) to observe changes in bond lengths, angles, and dihedral angles.

Analyzing the impact of solvent polarity on electronic properties like the dipole moment, HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) map. researchgate.net

Such an analysis would be critical for understanding the molecule's behavior in solution. As with the other computational aspects, specific data detailing these solvent effects for this compound are not available in the current body of scientific literature.

Advanced Research Applications and Utility of 3 Bromo 2 Fluoro 5,6 Dimethoxybenzoic Acid

Strategic Building Block in Complex Organic Synthesis

The structural arrangement of 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid makes it a valuable building block for the construction of elaborate molecular architectures. The bromine atom is particularly amenable to a variety of cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, the bromine atom can serve as a handle for Suzuki-Miyaura coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl groups. This is a common strategy for building biaryl scaffolds, which are prevalent in many biologically active compounds. Research on related bromo-substituted aromatic compounds has demonstrated the feasibility of such transformations. mdpi.com Similarly, the bromine can participate in other palladium-catalyzed reactions like Heck, Sonogashira, and Buchwald-Hartwig amination, providing access to a diverse array of more complex molecules. The fluorine and methoxy (B1213986) groups can influence the electronic environment of the aromatic ring, thereby modulating the reactivity of the bromine atom in these coupling reactions.

The carboxylic acid group offers another point for synthetic elaboration. It can be converted into esters, amides, or acid chlorides, enabling the linkage of this substituted aromatic core to other molecular fragments. This dual reactivity—at the bromine and the carboxylic acid—allows for a modular and convergent approach to the synthesis of complex target molecules, including natural product analogs and novel pharmaceutical agents.

Chemical Scaffold for the Design and Synthesis of Functional Molecules

The rigid, substituted benzene (B151609) ring of this compound serves as an excellent scaffold for the design and synthesis of functional molecules with tailored properties. In medicinal chemistry, the benzoic acid scaffold is a well-established platform for the development of enzyme inhibitors and receptor antagonists. jptcp.com The substituents on the ring play a crucial role in defining the molecule's three-dimensional shape and its interactions with biological targets.

The combination of hydrogen bond donors and acceptors (from the carboxylic acid and methoxy groups) and halogen atoms (for potential halogen bonding) on the this compound scaffold can be exploited to achieve high-affinity and selective binding to protein active sites. The synthesis of libraries of compounds based on this scaffold, where the bromine is replaced by various other groups via cross-coupling, can facilitate structure-activity relationship (SAR) studies to optimize biological activity. jptcp.com

The development of isoquinoline (B145761) derivatives from bromo-substituted precursors, for example, has led to the discovery of potent analgesic and anti-inflammatory agents. jptcp.com By analogy, this compound could be a precursor to novel heterocyclic systems with interesting pharmacological profiles.

Precursor for the Development of Advanced Materials

Substituted benzoic acids are important precursors in materials science, particularly for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. magtech.com.cn MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands, and they exhibit high porosity and tunable properties, making them suitable for applications in gas storage, separation, and catalysis.

The carboxylic acid group of this compound can coordinate to metal centers, while the bromo, fluoro, and dimethoxy substituents would decorate the pores of the resulting MOF. These functional groups can influence the framework's stability, pore size, and surface chemistry, thereby tuning its performance for specific applications. For example, the presence of halogen atoms within the pores could enhance the affinity for certain gas molecules. While direct use of this specific compound is not documented, the principle of using functionalized benzoic acids as ligands is well-established in the design of advanced functional materials. magtech.com.cn

Ligand Design in Organometallic Chemistry and Catalysis

In the field of organometallic chemistry, substituted benzoic acids are frequently employed as ligands to modulate the properties of metal complexes. The coordination of the carboxylate group to a metal center can be influenced by the electronic effects of the ring substituents. The electron-withdrawing nature of the fluorine and bromine atoms in this compound would affect the electron density on the carboxylate, which in turn influences the strength of the metal-ligand bond.

This modulation of electronic properties is critical in the design of catalysts. By fine-tuning the ligand environment around a metal center, it is possible to control the catalyst's activity, selectivity, and stability. While specific catalytic applications of complexes derived from this compound are not reported, related substituted benzoate (B1203000) ligands have been used to create catalysts for a variety of organic transformations. The steric bulk provided by the substituents can also play a role in controlling the stereoselectivity of catalytic reactions.

Applications in Chemical Biology as a Research Probe Scaffold

Chemical probes are small molecules used to study and manipulate biological systems. The this compound scaffold possesses features that make it attractive for the development of such probes. The bromine atom provides a site for the introduction of reporter groups, such as fluorophores or affinity tags, through cross-coupling reactions. This would allow for the visualization and identification of the probe's cellular targets.

Furthermore, the core scaffold can be designed to mimic the binding motif of a natural ligand, with the substituents contributing to the binding affinity and selectivity. The development of bioactive boron-containing compounds, for instance, often involves the elaboration of substituted aromatic precursors. nih.gov The unique substitution pattern of this compound could be leveraged to create novel probes for investigating specific biological pathways or for use in drug discovery platforms.

Compound Data

Conclusion and Future Research Directions

Summary of Synthetic Achievements and Reactivity Insights

Synthetic Achievements: Direct, peer-reviewed synthetic routes for 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid are not extensively documented in publicly available literature. However, a plausible and efficient synthesis can be inferred from established methods for structurally related compounds. The synthesis of the close analogue, 3-bromo-2,6-dimethoxybenzoic acid, is typically achieved through the direct bromination of 2,6-dimethoxybenzoic acid. prepchem.comgoogle.com This reaction often employs a solution of bromine in a solvent such as dioxane or a chloroform-dioxane mixture. prepchem.comgoogle.com

Based on these precedents, a proposed synthesis for the target molecule would likely involve the selective bromination of a 2-fluoro-5,6-dimethoxybenzoic acid precursor. The directing effects of the substituents on the aromatic ring—the ortho, para-directing, and activating methoxy (B1213986) groups, the ortho, para-directing but deactivating fluorine atom, and the meta-directing and deactivating carboxylic acid group—would govern the regioselectivity of the bromination, favoring substitution at the C3 position.

Table 1: Proposed Synthetic Reaction

| Precursor | Reagents | Product |

|---|

Reactivity Insights: The reactivity of this compound is dictated by its array of functional groups.

Carboxylic Acid Group: This group can readily undergo standard transformations such as esterification, amide bond formation, and reduction to an alcohol. These reactions provide a handle for conjugating the molecule to other chemical entities.

Aromatic Ring: The electron-rich nature of the ring, due to the two methoxy groups, suggests it could undergo further electrophilic aromatic substitution, although the sterically crowded nature of the ring and the combined electronic effects of the five substituents would make predicting the outcome complex. The carboxyl group is deactivating and meta-directing, while the methoxy and fluoro groups are ortho- and para-directing. youtube.commsu.edu

Bromo Substituent: The bromine atom is a key site for cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings would allow for the introduction of new carbon-carbon bonds at this position, enabling the synthesis of complex biaryl compounds and other derivatives.

Fluoro Substituent: The fluorine atom generally enhances metabolic stability and can influence the acidity (pKa) of the carboxylic acid. While typically less reactive towards nucleophilic substitution than other halogens on an aromatic ring, its presence is a valuable feature in medicinal chemistry. nih.gov

Identification of Promising Research Avenues

The unique substitution pattern of this compound makes it a valuable intermediate for several research fields.

Medicinal Chemistry: Benzoic acid and its derivatives have been identified as important scaffolds for developing compounds with significant biological activity, including anticancer potential. nih.gov Future research should focus on using this compound as a starting material to synthesize novel molecules for screening against various biological targets. The combination of halogens and methoxy groups provides a framework that can be fine-tuned to optimize binding affinity and pharmacokinetic properties.

Materials Science: Polysubstituted aromatic compounds are fundamental to the development of organic materials with tailored electronic and photophysical properties. Derivatives of this acid could be explored for applications in organic light-emitting diodes (OLEDs), sensors, or as components of liquid crystals.

Agrochemicals: Halogenated aromatic acids are a well-established class of herbicides. rsc.org Derivatives of the title compound could be synthesized and tested for selective herbicidal or pesticidal activity.

Development of Sustainable and Green Synthetic Routes

Future synthetic work should prioritize environmentally benign methodologies, aligning with the principles of green chemistry. numberanalytics.com

Alternative Solvents: Research should explore replacing traditional halogenated solvents and dioxane with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even aqueous systems where possible.

Catalytic Processes: Moving from stoichiometric bromination using elemental bromine to catalytic methods would reduce waste and improve safety. This could involve using N-bromosuccinimide (NBS) with a catalytic amount of an acid or developing novel heterogeneous catalysts for bromination.

Atom Economy: Synthetic routes should be designed to maximize atom economy, minimizing the formation of byproducts. numberanalytics.com

Renewable Feedstocks: A long-term goal for the synthesis of this and other aromatic compounds is the use of renewable feedstocks derived from biomass, such as lignin (B12514952) or furfural (B47365) derivatives, which would reduce the reliance on fossil fuels. rsc.orgucl.ac.ukrsc.org

Exploration of Novel Derivatives with Tailored Reactivity Profiles

A key area for future research is the systematic exploration of novel derivatives to build a library of compounds for various applications.

Table 2: Potential Derivative Classes

| Reaction Site | Reaction Type | Potential Derivatives |

|---|---|---|

| Carboxylic Acid | Amide Coupling | Library of amides with diverse amines |

| Carboxylic Acid | Esterification | Library of esters with various alcohols |

| Bromo Group | Suzuki Coupling | Biaryl compounds |

| Bromo Group | Sonogashira Coupling | Aryl-alkyne compounds |

By systematically applying these transformations, a wide range of new chemical entities can be generated. These derivatives would possess different physical, chemical, and biological properties, opening up new avenues for their application.

Integration of Advanced Computational Techniques for Predictive Chemistry

Computational chemistry offers powerful tools to accelerate research and guide experimental work, saving significant time and resources.

Reactivity Prediction: Density Functional Theory (DFT) calculations can be used to predict the reactivity of different sites on the molecule, confirming the regioselectivity of electrophilic substitution and predicting the feasibility of various transformations. nih.gov Computational tools like SPARC can estimate a wide range of reactivity parameters from molecular structure alone. epa.gov

Property Prediction: Computational models can predict physical properties such as solubility, pKa, and spectral characteristics. nih.govepa.gov This is invaluable for planning experiments and for understanding the behavior of the molecule in different environments.

Virtual Screening: For medicinal chemistry applications, the structure of this compound and its virtual derivatives can be used in docking studies with protein targets to predict binding affinities. This allows for the rational design of more potent and selective drug candidates, prioritizing the most promising compounds for synthesis.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,6-dimethoxybenzoic acid |

| 3-bromo-2,6-dimethoxybenzoic acid |

| 2-fluoro-5,6-dimethoxybenzoic acid |

| N-bromosuccinimide |

| 2-methyltetrahydrofuran |

Q & A

Basic: What are the standard synthetic routes for 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves sequential functionalization of a benzoic acid scaffold. Key steps include:

- Bromination/Fluorination: Electrophilic aromatic substitution (EAS) using Br₂ or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) for bromination, and Selectfluor® or DAST for fluorination .

- Methoxy Group Introduction: Alkylation via nucleophilic substitution (e.g., using methyl iodide and K₂CO₃ in DMF) .

- Carboxylic Acid Formation: Hydrolysis of ester intermediates (e.g., methyl esters) under acidic or basic conditions .

Characterization: - TLC monitors reaction progress (Rf values compared to standards) .

- NMR (¹H/¹³C) confirms substituent positions. For example, methoxy protons appear as singlets (~δ 3.7–3.9 ppm), while aromatic protons show splitting patterns dependent on adjacent substituents .

- LCMS validates molecular weight and purity (>95%) .

Advanced: How do electron-withdrawing/donating substituents affect reaction efficiency in cross-coupling reactions involving this compound?

Methodological Answer:

The bromine (electron-withdrawing) and methoxy groups (electron-donating) influence reactivity:

- Suzuki-Miyaura Coupling: Bromine acts as a leaving group, but steric hindrance from methoxy groups may reduce coupling efficiency. Use Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O at 80°C, optimizing equivalents of boronic acid (1.5–2.0 eq.) .